
2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine
Overview
Description
2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine is a synthetic phenethylamine derivative belonging to the 2C family of compounds. It is known for its potent hallucinogenic and psychedelic effects. The compound is characterized by the presence of two methoxy groups at positions 2 and 5 on the aromatic ring and a propyl group at position 4. It is commonly referred to as a designer drug and has been studied for its unique pharmacological properties .
Preparation Methods
The synthesis of 2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine involves several steps. One common method starts with the precursor 2,5-dimethoxybenzaldehyde. The synthetic route typically includes the following steps:
Formation of the nitrostyrene intermediate: This is achieved by reacting 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate.
Reduction of the nitrostyrene: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).
Alkylation: The final step involves the alkylation of the amine with a propyl halide to introduce the propyl group at position 4
Chemical Reactions Analysis
2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .
Scientific Research Applications
2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine has been studied for various scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of phenethylamines.
Biology: The compound is investigated for its effects on neurotransmitter systems, particularly the serotonin receptors.
Medicine: Research explores its potential therapeutic applications in treating psychiatric disorders.
Industry: It is used in the development of new psychoactive substances and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist at these receptors, leading to altered neurotransmitter release and subsequent hallucinogenic effects. The methoxy groups at positions 2 and 5 are crucial for binding to the receptor, while the propyl group at position 4 influences the potency and duration of action .
Comparison with Similar Compounds
2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine is compared with other similar compounds in the 2C family, such as:
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Known for its hallucinogenic properties but with a different potency and duration of action.
2,5-Dimethoxy-4-ethylphenethylamine (2C-E): Another potent hallucinogen with distinct pharmacological effects.
2,5-Dimethoxy-4-methylphenethylamine (2C-D): Known for its shorter duration of action and milder effects. The uniqueness of this compound lies in its specific substitution pattern, which results in a unique profile of effects and receptor interactions
Properties
CAS No. |
207740-22-5 |
---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.316 |
IUPAC Name |
2-(2,5-dimethoxy-4-propylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2/c1-4-5-10-8-13(16-3)11(6-7-14)9-12(10)15-2/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
PZJOKFZGPTVNBF-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1OC)CCN)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2C-P; 2C P; 2CP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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